20-Hydroxy methylprednisolone, (20R)-
Overview
Description
“20-Hydroxy methylprednisolone, (20R)-” is a derivative of methylprednisolone . Its molecular formula is C22H32O5 . It has an average mass of 376.487 Da and a monoisotopic mass of 376.224976 Da .
Synthesis Analysis
The synthesis of methylprednisolone and its derivatives involves industrial processes that combine chemistry and biotechnology . The starting material is diosgenin, and the desired molecules are reached through a series of reactions . A chemical synthesis process of methylprednisolone has been disclosed in a patent, which uses pregnenolone acetate as the initial material . The process involves steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps .
Molecular Structure Analysis
The molecular structure of “20-Hydroxy methylprednisolone, (20R)-” is represented by the molecular formula C22H32O5 .
Chemical Reactions Analysis
The conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79 has been reported . This conversion is different from a previous study on the microbial transformation of steroids by this organism, which usually generates a 16α-hydroxy steroid product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “20-Hydroxy methylprednisolone, (20R)-” include its molecular formula C22H32O5, average mass of 376.487 Da, and monoisotopic mass of 376.224976 Da .
Scientific Research Applications
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Clinical Diagnosis and Anti-Doping Control
- Field : Analytical and Bioanalytical Chemistry .
- Application : A liquid chromatography-MSn (LC-MSn) methodology was developed for the determination of free cortisol and its 15 endogenous metabolites, including prednisolone, in human urine .
- Method : The method involved the use of a linear ion trap operating in ESI negative ion mode for the spectrometric analysis, performing MS3 and MS4 experiments .
- Results : The method was validated for limit of detection (LOD) and limit of quantification (LOQ) (0.01 ng mL −1 and 0.05 ng mL −1, for all compounds, respectively), intra- and inter-day precision, intra- and inter-day accuracy, extraction recovery, linearity, and matrix effect . It was successfully applied to the urine of 50 healthy subjects and also on urine samples of two patients with Cushing syndrome and one with Addison’s disease .
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Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester. It gives three peaks methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .
- Method : The use of the current method achieved a satisfactory result to detect, determine and separate the MP, 17-MPHS, and MPHS in a short time . The chromatographic system consists of RP-HPLC using the BDS column .
- Results : The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively . The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines .
Safety And Hazards
properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALFBTWPDTDIR-BRBLPNDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hydroxy methylprednisolone, (20R)- | |
CAS RN |
387-65-5 | |
Record name | 20-Hydroxy methylprednisolone, (20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-HYDROXY METHYLPREDNISOLONE, (20R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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